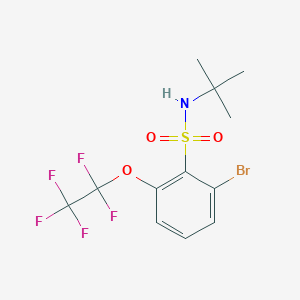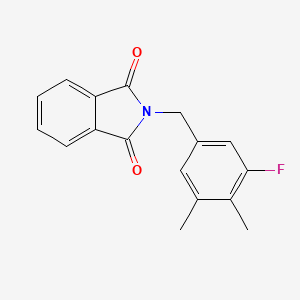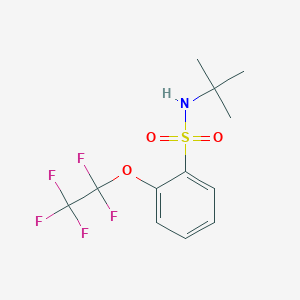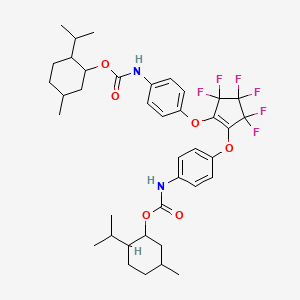
2-Allyl-4-(trifluoromethylthio)anisole, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-4-(trifluoromethylthio)anisole, 95% (2-ATMA-95) is a chemical compound that has been used in a variety of scientific research applications. It has a molecular formula of C7H7F3S and is a colorless liquid with a boiling point of approximately 98°C. This compound is insoluble in water, but soluble in organic solvents such as ethanol, diethyl ether, and chloroform. 2-ATMA-95 is a useful reagent for organic synthesis due to its stability and reactivity.
Scientific Research Applications
2-Allyl-4-(trifluoromethylthio)anisole, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, as a catalyst in the preparation of cyclopropanes, and as a reagent for the synthesis of 1,2-diols. It has also been used in the synthesis of polymers, in the preparation of N-substituted amines, and in the synthesis of unsaturated ketones.
Mechanism of Action
2-Allyl-4-(trifluoromethylthio)anisole, 95% is an electrophilic compound, meaning that it is capable of reacting with nucleophiles. This is due to its trifluoromethylthio group, which acts as an electron-withdrawing group and facilitates the reaction of the compound with nucleophiles. The reaction of 2-Allyl-4-(trifluoromethylthio)anisole, 95% with nucleophiles is believed to occur through a two-step mechanism, involving the formation of an intermediate carbocation before the reaction is completed.
Biochemical and Physiological Effects
2-Allyl-4-(trifluoromethylthio)anisole, 95% has not been tested for its biochemical or physiological effects, and therefore its effects on the human body are unknown. However, it is known that the compound is highly reactive and can interact with biological molecules, so it is important to exercise caution when working with it.
Advantages and Limitations for Lab Experiments
2-Allyl-4-(trifluoromethylthio)anisole, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and can be easily synthesized in the laboratory. Another advantage is that it is a stable compound and can be stored at room temperature. The main limitation is that it is highly reactive and can interact with biological molecules, so it is important to exercise caution when working with it.
Future Directions
There are several potential future directions for research on 2-Allyl-4-(trifluoromethylthio)anisole, 95%. One potential direction is to further explore its reactivity and investigate its potential applications in the synthesis of other compounds. Another potential direction is to investigate its potential uses as a catalyst or reagent in organic synthesis. Additionally, further research could be done to explore its potential effects on biological systems and its biochemical and physiological effects.
Synthesis Methods
2-Allyl-4-(trifluoromethylthio)anisole, 95% can be synthesized from the reaction of anisole and trifluoromethanesulfenyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 2-Allyl-4-(trifluoromethylthio)anisole, 95% and 3-ATMA-95, with the desired compound being the major product. The reaction can be carried out in a variety of solvents, including dichloromethane, toluene, and acetonitrile.
properties
IUPAC Name |
1-methoxy-2-prop-2-enyl-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3OS/c1-3-4-8-7-9(16-11(12,13)14)5-6-10(8)15-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELCLGYFHQGVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)








![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)


